2-Amino-6-bromopyridine

描述

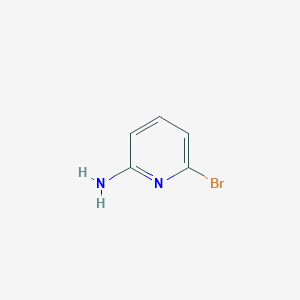

2-Amino-6-bromopyridine is a chemical compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a bromine atom at the sixth position of the pyridine ring. This compound is a slightly yellow to light brown powder and is slightly soluble in water .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-bromopyridine involves the reaction of 2-fluoro-6-bromopyridine with pentamidine hydrochloride, sodium tert-butoxide, and diethylene glycol dimethyl ether at 150°C for 24 hours. The reaction mixture is then quenched with ethyl acetate and washed with saturated saline solution. The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound with a yield of 93% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

化学反应分析

Types of Reactions: 2-Amino-6-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form 2-Amino-6-chloropyridine or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives of this compound.

Reduction Reactions: Products include reduced derivatives such as 2-Amino-6-chloropyridine.

科学研究应用

Chemical Properties and Structure

2-Amino-6-bromopyridine (C₅H₅BrN₂) is characterized by its amino group and bromine substituent on the pyridine ring. Its structure allows for various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Synthesis of Pharmaceuticals

This compound serves as an essential building block in the synthesis of various pharmaceutical compounds. Its reactivity enables the formation of C–N bonds, which are crucial in drug development.

Case Study: Copper-Catalyzed Reactions

A notable application is in copper-catalyzed selective C–N bond formation. Research demonstrated that this compound can be effectively utilized in amination reactions, yielding high product yields without the need for expensive ligands or reagents. This method simplifies the synthesis of complex molecules, making it economically attractive .

| Reaction Type | Substrate | Yield | Notes |

|---|---|---|---|

| C–N Bond Formation | This compound | Up to 92% | High selectivity and efficiency |

Co-Crystal Formation

The formation of co-crystals involving this compound has been explored for its potential to enhance the physicochemical properties of drugs. Co-crystallization with suitable acids can improve solubility and stability, which are critical for pharmaceutical applications.

Case Study: Co-Crystal with Tetrafluorobenzoic Acid

A study reported the co-crystal formation between 2-amino-6-bromopyridinium and 2,3,5,6-tetrafluorobenzoic acid. The resulting structure exhibited significant hydrogen bonding interactions that could be leveraged to modify drug properties .

| Co-Crystal Component | Interactions | Potential Applications |

|---|---|---|

| Tetrafluorobenzoic Acid | Hydrogen bonds | Enhanced solubility |

Organic Synthesis

In organic synthesis, this compound is used to create various derivatives through substitution reactions. Its ability to undergo electrophilic aromatic substitution makes it a key player in synthesizing more complex organic molecules.

Case Study: Synthesis of Azaindoles

Research has shown that derivatives of this compound can be transformed into azaindoles via acid-catalyzed reactions. This transformation is significant for developing new chemical entities with potential biological activity .

Material Science Applications

Beyond pharmaceuticals, this compound finds applications in material science, particularly in developing advanced materials such as polymers and ligands for metal catalysis.

Case Study: Ligand Development

The compound has been utilized to develop ligands that facilitate metal-catalyzed reactions. These ligands are crucial for creating efficient catalytic systems that can drive various chemical transformations under mild conditions .

作用机制

The mechanism of action of 2-Amino-6-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

相似化合物的比较

- 2-Amino-5-bromopyridine

- 2-Amino-4-bromopyridine

- 2-Amino-5-chloropyridine

- 2-Amino-3-chloropyridine

Comparison: 2-Amino-6-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This positioning influences its reactivity and the types of interactions it can form with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

生物活性

2-Amino-6-bromopyridine (CAS No. 19798-81-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 173.01 g/mol

- Structure : Contains a bromine atom at the 6-position of the pyridine ring, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of Pyridine : Bromination at high temperatures (500 °C) yields dibromopyridines, which can be converted to amino derivatives through subsequent reactions with ammonia .

- One-step Synthesis : A more efficient method involves the reaction of 1,3-dicyanopropanol with hydrogen bromide, yielding high purity and better yields .

Biological Activity

This compound exhibits several biological activities:

- PqsR Antagonist : It has been identified as a ligand for PqsR, a key regulator of virulence in Pseudomonas aeruginosa. The compound shows weak antagonistic activity with a dissociation constant of 6.8 μM in surface plasmon resonance (SPR) assays .

- Potential Antimicrobial Activity : Case studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in antibiotic development .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| PqsR Antagonism | Weak antagonist with | |

| Antimicrobial Potential | Possible activity against various pathogens |

Case Studies and Research Findings

- Antagonistic Activity Against PqsR :

- Synthesis and Evaluation of Derivatives :

- Pharmaceutical Applications :

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-6-bromopyridine, and how can reaction efficiency be optimized?

A common method involves reacting 2-aminopyridine with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For example, in acetylation reactions, this compound reacts with acetyl chloride in dichloromethane (DCM) using triethylamine as a base, achieving ~95% yield after recrystallization . Optimization includes monitoring reaction temperature (20–25°C), stoichiometric ratios (1:1.05 substrate-to-acetyl chloride), and purification via column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : H NMR (CDCl₃, δ 8.17–7.23 ppm) confirms aromatic proton environments and substituent positions .

- Melting point analysis : 87–91°C (deviations indicate impurities) .

- Titration : Non-aqueous titration confirms purity (>98%) .

- Mass spectrometry : Molecular ion peak at m/z 173.01 (C₅H₅BrN₂) .

Q. How should researchers safely handle this compound in the laboratory?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL) enables precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For brominated pyridines, high-resolution data (≤0.8 Å) and twinning corrections are critical for accuracy .

Q. What strategies address contradictions in reported synthetic yields or purity data?

Cross-validate results using:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess byproducts.

- Elemental analysis : Verify Br content (theoretical: 46.26%) against experimental values .

- Reproducibility tests : Vary solvents (e.g., DCM vs. THF) or catalysts to identify optimal conditions .

Q. How is this compound utilized in drug discovery pipelines?

The compound serves as a precursor for protease inhibitors (e.g., HIV-68 protease) . Methodologies include:

- Structure-activity relationship (SAR) studies : Modify the bromine position to enhance binding affinity.

- Molecular docking : Simulate interactions with target proteins using software like AutoDock Vina.

- In vitro bioassays : Measure IC₅₀ values against viral proteases .

Q. What protocols enable the synthesis of radiolabeled this compound for tracer studies?

Radiolabeling with C involves:

- Isotope incorporation : React 2-aminopyridine with C-labeled bromine sources (specific activity: 100–120 mCi/mmol) .

- Purification : Use preparative TLC or HPLC to isolate C-2-amino-6-bromopyridine (purity >98%) .

- Safety : Follow ALARA principles and shield against β-radiation during handling .

属性

IUPAC Name |

6-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLJUYPLUWUEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306418 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-81-3 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019798813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19798-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。